![molecular formula C9H15N3OS B14150739 3,3-Dimethyl-1-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}butan-2-one CAS No. 88977-74-6](/img/structure/B14150739.png)
3,3-Dimethyl-1-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}butan-2-one is a compound that belongs to the class of triazole derivatives. Triazole compounds are known for their unique five-membered tri-nitrogen aromatic heterocyclic structure, which allows them to interact with various enzymes and receptors in biological systems . This compound has shown potential in various scientific applications, particularly in the fields of agriculture and pharmacology .
Métodos De Preparación
The synthesis of 3,3-Dimethyl-1-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}butan-2-one involves several steps. One common method includes the reaction of 3,3-dimethyl-2-butanone with 1H-1,2,4-triazole in the presence of a suitable catalyst . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
3,3-Dimethyl-1-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}butan-2-one undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}butan-2-one has several scientific research applications:
Agriculture: This compound has been studied for its potential as a plant growth regulator.
Pharmacology: Triazole derivatives, including this compound, have been investigated for their potential as antifungal and antibacterial agents.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-1-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}butan-2-one involves its interaction with specific enzymes and receptors in biological systems. The triazole ring allows the compound to bind with various enzymes, influencing their activity and leading to the desired biological effects . For example, in plants, this compound can affect the levels of hormones such as indole-3-acetic acid (IAA), abscisic acid (ABA), and gibberellins (GA), thereby promoting root growth .
Comparación Con Compuestos Similares
Similar compounds to 3,3-Dimethyl-1-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}butan-2-one include other triazole derivatives such as:
Paclobutrazol: A triazole fungicide used as a plant growth retardant.
Uniconazole: Another plant growth regulator that inhibits gibberellin biosynthesis.
Triapenthenol: A triazole compound with similar plant growth regulatory activity.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a different set of enzymes and receptors compared to other triazole derivatives .
Propiedades
Número CAS |
88977-74-6 |
|---|---|
Fórmula molecular |
C9H15N3OS |
Peso molecular |
213.30 g/mol |
Nombre IUPAC |
3,3-dimethyl-1-(1,2,4-triazol-1-ylmethylsulfanyl)butan-2-one |
InChI |
InChI=1S/C9H15N3OS/c1-9(2,3)8(13)4-14-7-12-6-10-5-11-12/h5-6H,4,7H2,1-3H3 |
Clave InChI |
ICFPXKOKUXULHF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)CSCN1C=NC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B14150657.png)
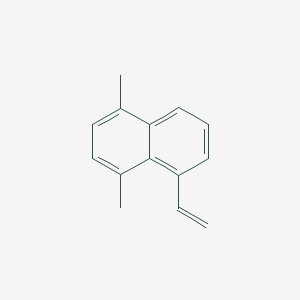
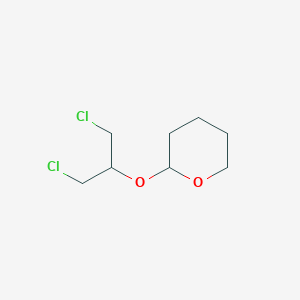
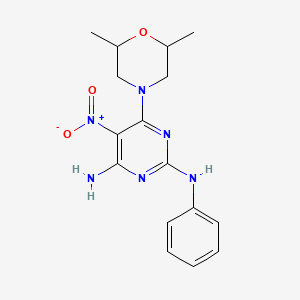
![(4E)-4-[(2E)-(2-propoxybenzylidene)hydrazinylidene]-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B14150693.png)
![(4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile](/img/structure/B14150707.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2S)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea](/img/structure/B14150715.png)
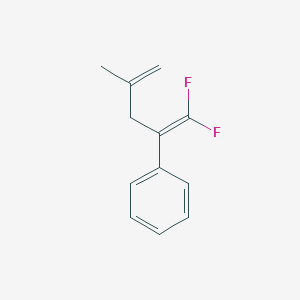
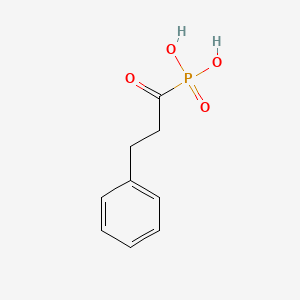
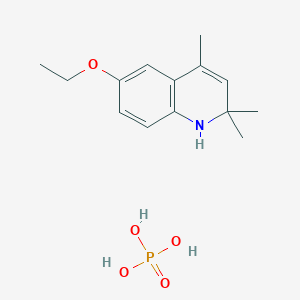
![2-(1,3-Benzodioxol-5-yl)-4-[(3,4-dimethylphenyl)imino]-4H-1-benzopyran-6-ol](/img/structure/B14150733.png)
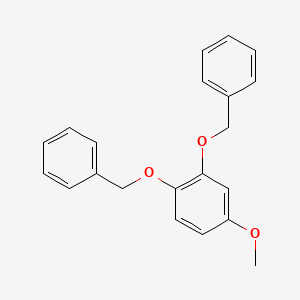
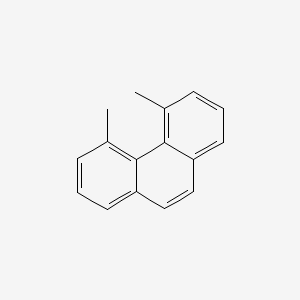
![N-[4-({4-[(4-acetylpiperazin-1-yl)carbonyl]benzyl}sulfamoyl)phenyl]acetamide](/img/structure/B14150743.png)
